molecular formula C12H14N6 B6247096 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine CAS No. 1270797-71-1

4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine

Cat. No.: B6247096
CAS No.: 1270797-71-1
M. Wt: 242.3
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Description

4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring both imidazo[4,5-b]pyridine and pyrazole moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminopyridine and ethyl acetoacetate.

    Formation of Imidazo[4,5-b]pyridine: The initial step involves the cyclization of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the imidazo[4,5-b]pyridine core.

    Introduction of the Pyrazole Ring: The next step involves the reaction of the imidazo[4,5-b]pyridine derivative with hydrazine hydrate to form the pyrazole ring.

    Final Functionalization:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the imidazo[4,5-b]pyridine moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of alkylated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Investigated for its potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Explored for its potential as an anti-inflammatory agent due to the presence of the imidazo[4,5-b]pyridine moiety.
  • Studied for its anticancer properties, particularly in inhibiting specific cancer cell lines.

Industry:

  • Potential use in the development of new pharmaceuticals.
  • Investigated for its role in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The imidazo[4,5-b]pyridine moiety is known to interact with GABA receptors, while the pyrazole ring can inhibit various enzymes. These interactions can modulate cellular pathways involved in inflammation, cancer progression, and other biological processes.

Comparison with Similar Compounds

    Imidazo[4,5-b]pyridine derivatives: Known for their broad range of biological activities including antiviral, antibacterial, and anticancer properties.

    Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic properties.

Uniqueness: 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine is unique due to the combination of both imidazo[4,5-b]pyridine and pyrazole moieties in a single molecule, which can potentially offer a synergistic effect in its biological activities.

This compound’s dual heterocyclic structure makes it a promising candidate for further research and development in various scientific fields.

Properties

CAS No.

1270797-71-1

Molecular Formula

C12H14N6

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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